molecular formula C14H15NO3S B2891222 N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide CAS No. 2034439-57-9

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide

Cat. No.: B2891222
CAS No.: 2034439-57-9
M. Wt: 277.34
InChI Key: ZZKZGIAHWLTLOU-UHFFFAOYSA-N
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Description

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide is a heterocyclic compound that features a unique combination of thiophene, furan, and oxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Formation of the thiophene-furan intermediate: This step involves the coupling of thiophene and furan derivatives under conditions such as Suzuki or Stille coupling.

    Introduction of the oxolane ring: The intermediate is then reacted with an oxolane derivative, often through nucleophilic substitution or cyclization reactions.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) with Pd/C

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced thiophene and furan derivatives

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.

    Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxamide.

    Oxolane derivatives: Compounds containing the oxolane ring, such as oxolane-2-carboxamide.

Uniqueness

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-14(10-3-5-17-8-10)15-7-12-1-2-13(18-12)11-4-6-19-9-11/h1-2,4,6,9-10H,3,5,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKZGIAHWLTLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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